4-Chloro-6-(methoxymethyl)-2-(methylthio)pyrimidine

Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

Programs synthesizing diverse 2,4-disubstituted pyrimidines face high step counts with mono-electrophilic building blocks. 4-Chloro-6-(methoxymethyl)-2-(methylthio)pyrimidine (CAS 1499503-95-5) solves this via three orthogonally reactive substituents: • C4-Cl: SNAr with amines/alkoxides/thiols under mild conditions • C2-SMe: oxidize to sulfone, displace with KCN for 2-cyanopyrimidine • C6-CH2OMe: TPSA 60.31 Å2, LogP 1.77 for drug-like properties. Enables 2D diversification from a single precursor-validated in AU 2019412747 B2 for Alzheimer’s therapeutics.

Molecular Formula C7H9ClN2OS
Molecular Weight 204.67
CAS No. 1499503-95-5
Cat. No. B2490206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-(methoxymethyl)-2-(methylthio)pyrimidine
CAS1499503-95-5
Molecular FormulaC7H9ClN2OS
Molecular Weight204.67
Structural Identifiers
SMILESCOCC1=CC(=NC(=N1)SC)Cl
InChIInChI=1S/C7H9ClN2OS/c1-11-4-5-3-6(8)10-7(9-5)12-2/h3H,4H2,1-2H3
InChIKeyRWBYNJVGRHNTJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-6-(methoxymethyl)-2-(methylthio)pyrimidine: Compound Overview


4-Chloro-6-(methoxymethyl)-2-(methylthio)pyrimidine (CAS 1499503-95-5) is a trisubstituted pyrimidine derivative bearing three chemically distinct substituents at the 2-, 4-, and 6-positions of the pyrimidine ring: a methylthio group, a chloro group, and a methoxymethyl group, respectively . The compound has a molecular formula of C7H9ClN2OS and a molecular weight of 204.68 g/mol, with a calculated boiling point of 284.9 ± 25.0 °C at 760 mmHg . The spatial arrangement of these substituents around the pyrimidine core creates a unique reactivity profile that distinguishes it from mono- and disubstituted pyrimidine analogs, as each functional group can undergo distinct chemical transformations without interference from the others .

4-Chloro-6-(methoxymethyl)-2-(methylthio)pyrimidine: Why Generic Substitution Fails


Simple 4-chloropyrimidines or 2-methylthiopyrimidines lack the full complement of orthogonally reactive substituents required for convergent synthetic routes where sequential functionalization of both the 2- and 4-positions is necessary. A molecule such as 4-chloro-2-(methylthio)pyrimidine (lacking the 6-methoxymethyl group) cannot support the same downstream scaffold diversification because it fails to provide the 6-position substitution that modulates electronic properties and solubility . Conversely, 4-chloro-6-(methoxymethyl)pyrimidine (lacking the 2-methylthio group) eliminates the capacity for oxidation-to-sulfone displacement chemistry at the 2-position, which is a key transformation pathway for introducing carbonitrile functionality [1]. The simultaneous presence of all three substituents in 4-chloro-6-(methoxymethyl)-2-(methylthio)pyrimidine enables a reaction sequence—nucleophilic aromatic substitution at C4, oxidation at the C2 sulfur, and subsequent sulfinate displacement—that cannot be replicated by any single simpler analog, making generic substitution in multi-step synthesis pathways impractical without complete route redesign .

4-Chloro-6-(methoxymethyl)-2-(methylthio)pyrimidine: Comparative Differentiation Evidence


Orthogonal Functionalization via Dual Electrophilic Centers

4-Chloro-6-(methoxymethyl)-2-(methylthio)pyrimidine possesses two electrophilic centers amenable to sequential nucleophilic aromatic substitution (SNAr): the C4 chloro group, which is highly reactive toward nucleophiles such as amines, thiols, and alkoxides, and the C2 methylthio group, which requires oxidation to a sulfone prior to nucleophilic displacement . In contrast, comparator compounds such as 4-chloro-2-(methylthio)pyrimidine (lacking 6-substitution) and 4-chloro-6-(methoxymethyl)pyrimidine (lacking 2-methylthio) each possess only a single electrophilic site that can undergo straightforward SNAr chemistry without additional activation steps . The target compound thus provides a built-in sequential reactivity platform: the C4 chloro group can be displaced first under mild conditions, leaving the C2 methylthio group intact for subsequent oxidation and displacement, enabling two-step divergent functionalization without requiring intermediate isolation of unstable species .

Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

C2 Methylthio Oxidation-Displacement to Carbonitrile

The presence of the methylthio group at the C2 position of 4-chloro-6-(methoxymethyl)-2-(methylthio)pyrimidine enables a specific transformation pathway: oxidation of the methylthio group to a methylsulfonyl group, followed by nucleophilic displacement with cyanide to install a carbonitrile functionality at the C2 position [1]. This reactivity has been quantitatively demonstrated in a closely related analog, 5-chloro-4,6-dimethoxy-2-(methylthio)pyrimidine (compound 16), where chlorination of the parent methylthiopyrimidine proceeded in 56% isolated yield, and the subsequent oxidation-to-sulfone and KCN displacement sequence successfully yielded the corresponding 2-cyanopyrimidine [2]. While direct yield data for 4-chloro-6-(methoxymethyl)-2-(methylthio)pyrimidine in this specific transformation are not reported in the open literature, the conserved 2-methylthiopyrimidine substructure supports class-level inference that analogous oxidation-displacement chemistry is accessible .

Nitrile Synthesis Pyrimidine Functionalization Synthetic Methodology

6-Methoxymethyl Modulates TPSA and Lipophilicity

4-Chloro-6-(methoxymethyl)-2-(methylthio)pyrimidine exhibits a calculated Topological Polar Surface Area (TPSA) of 60.31 Ų and a consensus Log Po/w of 1.77, reflecting the contribution of the oxygen-containing methoxymethyl group at the 6-position . In comparison, 6-alkyl-substituted pyrimidine analogs lacking oxygen in the side chain (e.g., 4-chloro-6-methyl-2-(methylthio)pyrimidine) would be expected to display lower TPSA values and higher lipophilicity (increased Log P), as oxygen atoms contribute significantly to polar surface area while reducing partition into nonpolar environments [1]. The methoxymethyl group introduces a hydrogen bond acceptor site absent in simple alkyl substituents, which can influence solubility, membrane permeability, and protein binding interactions in downstream drug candidates [2].

Drug Design ADME Prediction Physicochemical Properties

Patent-Cited Intermediate for β-Amyloid Therapeutics

4-Chloro-6-(methoxymethyl)-2-(methylthio)pyrimidine is explicitly cited in Australian patent AU 2019412747 B2 as a key intermediate for the synthesis of compounds intended for the prophylaxis and treatment of diseases associated with β-amyloid deposition in the brain, a pathological hallmark of Alzheimer's disease [1]. The patent describes a process for preparing a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein 4-chloro-6-(methoxymethyl)-2-(methylthio)pyrimidine serves as a critical building block in the synthetic route [2]. This specific, patent-documented application provides a level of validation that is absent for many structurally similar but unvalidated pyrimidine building blocks, which may be commercially available but lack demonstrable integration into patent-protected therapeutic synthetic pathways .

Neuroscience Drug Discovery Alzheimer's Disease Synthetic Intermediate

4-Chloro-6-(methoxymethyl)-2-(methylthio)pyrimidine: Optimal Applications


Divergent Synthesis of 2,4-Disubstituted Pyrimidine Libraries

This compound is ideally suited for medicinal chemistry programs requiring parallel synthesis of diverse 2,4-disubstituted pyrimidines. The C4 chloro group undergoes facile nucleophilic aromatic substitution with amines, alkoxides, or thiols under mild conditions, while the C2 methylthio group remains intact. Subsequent oxidation of the C2 methylthio group to a methylsulfonyl group (using m-CPBA or hydrogen peroxide) activates the C2 position for nucleophilic displacement with cyanide, amines, or other nucleophiles, enabling two-dimensional diversification from a single precursor . This sequential reactivity profile eliminates the need for separate building blocks and reduces synthetic step count compared to mono-electrophilic pyrimidine alternatives [1].

2-Cyanopyrimidine Derivatives for Kinase Inhibitors

Following C4 functionalization, the C2 methylthio group can be oxidized to the corresponding sulfone and displaced with potassium cyanide to install a carbonitrile group at the C2 position . This transformation is documented in structurally analogous methylthiopyrimidine systems, where chlorination proceeds in 56% yield and subsequent sulfone displacement with KCN successfully yields the 2-cyanopyrimidine product [1]. The resulting 2-cyanopyrimidine serves as a versatile intermediate for the synthesis of kinase inhibitors, amidines, amidoximes, and other nitrogen-containing heterocycles, providing a route to C2-functionalized scaffolds that are inaccessible from non-methylthio pyrimidine building blocks [2].

β-Amyloid-Targeted Therapeutics for Alzheimer's

As documented in Australian patent AU 2019412747 B2, 4-chloro-6-(methoxymethyl)-2-(methylthio)pyrimidine is a key intermediate in the synthesis of compounds designed for the prophylaxis and treatment of diseases associated with β-amyloid deposition in the brain, including Alzheimer's disease . Researchers engaged in neuroscience drug discovery, particularly those investigating β-amyloid aggregation inhibitors or related therapeutic modalities, can utilize this validated intermediate to access patent-disclosed chemical space or to generate novel analogs through systematic modification of the pyrimidine core [1].

PROTAC & Targeted Covalent Inhibitor Building Block

The methoxymethyl group at the C6 position confers a calculated TPSA of 60.31 Ų and a consensus Log Po/w of 1.77, indicating moderate lipophilicity with an additional hydrogen bond acceptor site relative to 6-alkyl analogs . This physicochemical profile is advantageous for designing protein degraders (PROTACs) and targeted covalent inhibitors, where maintaining aqueous solubility while preserving sufficient membrane permeability is critical. The compound is commercially categorized as a 'Protein Degrader Building Block' by multiple vendors, reflecting its recognized utility in this application space [1].

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